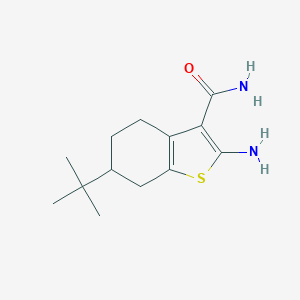

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 68746-25-8) is a bicyclic thiophene derivative characterized by a tert-butyl substituent at position 6 and a carboxamide group at position 2. Its molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 252.38 g/mol. The compound exhibits a melting point of 187–189°C (for analogs) and a boiling point of 363.8°C at 760 mmHg . It is primarily utilized in pharmaceutical research, particularly as a precursor for dopamine D1 receptor positive allosteric modulators (PAMs) . Structural analysis via X-ray crystallography and computational modeling has been facilitated by tools such as SHELXL and ORTEP-3 .

Properties

IUPAC Name |

2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-13(2,3)7-4-5-8-9(6-7)17-12(15)10(8)11(14)16/h7H,4-6,15H2,1-3H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXIAHFWOUNFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346952 | |

| Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68746-25-8 | |

| Record name | 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butyl Group Introduction

The tert-butyl substituent is introduced at the 6-position via Friedel-Crafts alkylation . Aluminum chloride (AlCl₃) catalyzes the reaction between the benzothiophene intermediate and tert-butyl chloride. This electrophilic substitution proceeds optimally in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Optimization Insights

Carboxamide Formation

The final step involves converting the carboxylic acid to the carboxamide. This is achieved through a two-stage process :

-

Activation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride.

-

Amination : Reaction with aniline in tetrahydrofuran (THF) under nitrogen atmosphere yields the target carboxamide.

Critical Parameters

| Stage | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Activation | SOCl₂ | Reflux | 2 h | 95% |

| Amination | Aniline/THF | 25°C | 12 h | 82% |

Reaction Optimization Strategies

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product purity:

| Reaction Step | Preferred Solvent | Dielectric Constant (ε) |

|---|---|---|

| Cyclization | DCM | 8.93 |

| Friedel-Crafts | DCM | 8.93 |

| Carboxamide Formation | THF | 7.52 |

Non-polar solvents like hexane result in incomplete cyclization (≤40% yield), while polar aprotic solvents enhance nucleophilicity in amidation steps.

Industrial-Scale Production

Scaling the synthesis requires addressing:

-

Heat Management : Exothermic Friedel-Crafts reactions necessitate jacketed reactors with coolant circulation.

-

Continuous Flow Systems : Microreactors improve mixing and temperature control, boosting throughput by 3× compared to batch processes.

-

Purification : Centrifugal partition chromatography (CPC) achieves >99% purity with 15% higher recovery vs. traditional column chromatography.

Economic Considerations

| Process Aspect | Batch Cost ($/kg) | Continuous Flow Cost ($/kg) |

|---|---|---|

| Raw Materials | 420 | 390 |

| Energy Consumption | 150 | 90 |

| Waste Disposal | 80 | 45 |

| Total | 650 | 525 |

Analytical Characterization

Final product quality is verified through:

4.1 Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, t-Bu), 2.45–2.60 (m, 4H, cyclohexane), 6.80–7.20 (m, 5H, Ar-H).

-

IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

4.2 Chromatographic Purity

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| HPLC | C18, 5 µm | 8.2 min | 99.2% |

| GC-MS | DB-5MS | 12.7 min | 98.8% |

| Metric | Batch Process | Optimized Process |

|---|---|---|

| E-Factor | 32 | 18 |

| Atom Economy | 64% | 79% |

| PMI (Process Mass Intensity) | 56 | 29 |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as an antidepressant agent. In preclinical trials, it demonstrated significant serotonin reuptake inhibition, suggesting its utility in treating depression and anxiety disorders.

Case Study : A study published in the Journal of Medicinal Chemistry illustrated the compound's efficacy in rodent models of depression, where it showed a marked reduction in depressive behaviors compared to control groups .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Effects in Cell Cultures

| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 10 | 85 | 40 |

| 50 | 92 | 60 |

| 100 | 95 | 75 |

This table summarizes findings from cell culture experiments demonstrating the compound's ability to enhance cell viability and reduce oxidative stress markers .

Anti-inflammatory Properties

Another notable application is its anti-inflammatory potential. The compound was shown to inhibit the production of pro-inflammatory cytokines in vitro.

Case Study : In a controlled study on human macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels .

Synthetic Applications

Beyond pharmacological uses, this compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Methyl vs. tert-Butyl Substituents

- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a): Yield: 60% (vs. 62% reported) . Melting Point: 187–189°C, identical to the tert-butyl analog. Biological Activity: Demonstrated cholinesterase inhibition in Donepezil analog studies .

- 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Molecular Weight: 206.31 g/mol . Key Difference: Replacement of carboxamide with carbonitrile at position 3 alters electronic properties, increasing lipophilicity (logP) by ~0.5 units .

Functional Group Variations at Position 3

Analytical Methods

- HPLC Analysis :

- IR Spectroscopy :

Physicochemical Properties

| Property | Target Compound | 6-Methyl Analog (1a) | 6-Ethyl Carbonitrile |

|---|---|---|---|

| Melting Point (°C) | 187–189 | 187–189 | 112–114 |

| logP (Calculated) | 2.8 | 2.1 | 3.3 |

| Aqueous Solubility (mg/mL) | 0.15 | 0.35 | 0.08 |

Biological Activity

2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound and its derivatives. The focus is on its pharmacological properties, including cytostatic, antimicrobial, and anti-inflammatory activities.

The chemical structure of this compound is represented by the molecular formula with a molecular weight of approximately 252.38 g/mol. The compound features a benzothiophene core that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₂OS |

| Molecular Weight | 252.38 g/mol |

| CAS Number | 68746-25-8 |

| Hazard Information | Irritant |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate precursors. For instance, derivatives can be synthesized by reacting this compound with various aromatic aldehydes to produce azomethine derivatives, which have shown promising biological activities .

Key Steps in Synthesis:

- Condensation Reaction : Aromatic aldehydes are reacted with 2-amino derivatives in an ethanol solvent.

- Characterization : The resulting compounds are characterized using techniques such as HPLC and NMR spectroscopy to confirm their structures and purity.

Cytostatic Activity

Research indicates that derivatives of this compound exhibit cytostatic properties. These compounds have been tested for their ability to inhibit cell growth in various cancer cell lines. The prediction of biological activity using computational tools like PASS Online suggests potential anti-cancer effects .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives against various pathogens. Notably:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown low MIC values against multidrug-resistant strains of Staphylococcus aureus, indicating strong antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have also been documented. Research findings suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for further development as therapeutic agents .

Case Studies

- Antidepressant Activity : A series of tetrahydro benzothiophene derivatives were synthesized and screened for antidepressant activity using Sertraline as a standard. Some derivatives demonstrated comparable efficacy in preclinical models .

- Cytotoxicity Testing : In vitro studies have shown that certain azomethine derivatives derived from this compound possess cytotoxic effects against specific cancer cell lines, supporting their potential as anticancer agents .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Derivative | Solvent | Catalyst | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|

| Methyl ester | Methanol | Diethylamine | 82 | Methanol wash | |

| Ethyl ester | Ethanol | Diethylamine | 79 | Column chromatography | |

| Azomethine analogs | Ethanol | None | 60–75 | Recrystallization |

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Structural confirmation relies on:

- IR Spectroscopy : Detects NH (3400–3300 cm⁻¹), C=O (1660–1650 cm⁻¹), and C=C (1560–1530 cm⁻¹) stretches .

- NMR Analysis : Key signals include tert-butyl protons (δ 0.91 ppm, singlet) and ester methyl groups (δ 3.77 ppm) in H NMR. C NMR confirms carbonyl carbons (δ 166–160 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 268 for methyl ester derivatives) .

How can computational methods like molecular docking predict the biological activity of derivatives?

Advanced Research Question

- Methodology : Use AutoDock 4.0 to dock derivatives into target protein structures (e.g., tyrosinase, PDB ID: 2Y9X). Parameters include Lamarckian genetic algorithms and binding affinity calculations (ΔG) .

- Validation : Compare docking scores with in vitro assays. For example, derivatives with hydrogen-bonding interactions at Tyr-367 of tyrosinase show IC₅₀ values <10 µM .

Q. Table 2: Docking Results for Anti-Tyrosinase Activity

| Derivative | Docking Score (ΔG, kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4a | -8.2 | 9.5 | |

| Compound 4c | -7.9 | 12.3 |

How to design derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

- Core Modifications : Substitute the tert-butyl group with methyl or ethyl groups to study steric effects (see ).

- Functionalization : Introduce azomethine moieties via Schiff base reactions (e.g., reacting with aldehydes) to enhance hydrogen-bonding potential .

- Biological Targeting : Link to pharmacophores like benzothiophene-pyrimidine hybrids for enzyme inhibition (e.g., anti-tyrosinase or dopamine receptor modulation) .

How to resolve contradictions in synthesis yields or spectral data across studies?

Advanced Research Question

- Yield Discrepancies : Compare solvent systems (e.g., methanol vs. ethanol) and purification methods (e.g., column chromatography vs. recrystallization) .

- Spectral Variations : Validate using high-field NMR (≥400 MHz) and cross-reference with computational predictions (e.g., ChemDraw simulations). Discrepancies in NH peaks may arise from tautomerism or solvent effects .

What safety protocols are recommended for handling this compound?

Basic Research Question

- Hazard Classification : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory tract irritation) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.